2,4-Dimethyl-6-(1-methylbutyl)benzene-1,3-diamine
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Overview
Description
2,4-Dimethyl-6-(1-methylbutyl)benzene-1,3-diamine is an organic compound with the molecular formula C13H22N2. This compound is characterized by the presence of two methyl groups and a 1-methylbutyl group attached to a benzene ring, along with two amine groups at the 1 and 3 positions. It is used in various chemical and industrial applications due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethyl-6-(1-methylbutyl)benzene-1,3-diamine typically involves the alkylation of a benzene derivative followed by amination. One common method involves the Friedel-Crafts alkylation of 2,4-dimethylbenzene with 1-chlorobutane in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting product is then subjected to nitration, followed by reduction to introduce the amine groups at the desired positions .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. The final product is typically purified through distillation or recrystallization to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethyl-6-(1-methylbutyl)benzene-1,3-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amines or reduce other functional groups present in the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the amine groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines or alcohols are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce various amine derivatives. Substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
2,4-Dimethyl-6-(1-methylbutyl)benzene-1,3-diamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,4-Dimethyl-6-(1-methylbutyl)benzene-1,3-diamine involves its interaction with specific molecular targets and pathways. The amine groups can form hydrogen bonds and other interactions with biological molecules, influencing various biochemical processes. The compound’s structure allows it to participate in electron transfer reactions and other chemical processes that contribute to its effects .
Comparison with Similar Compounds
Similar Compounds
2,4-Dimethylbenzene-1,3-diamine: Lacks the 1-methylbutyl group, resulting in different chemical properties and reactivity.
2,4-Dimethyl-6-(1-ethylbutyl)benzene-1,3-diamine: Similar structure but with an ethyl group instead of a methyl group, leading to variations in its chemical behavior.
2,4-Dimethyl-6-(1-methylpropyl)benzene-1,3-diamine: Contains a methylpropyl group, which affects its physical and chemical properties.
Uniqueness
2,4-Dimethyl-6-(1-methylbutyl)benzene-1,3-diamine is unique due to the specific arrangement of its substituents, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry .
Properties
CAS No. |
84282-22-4 |
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Molecular Formula |
C13H22N2 |
Molecular Weight |
206.33 g/mol |
IUPAC Name |
2,4-dimethyl-6-pentan-2-ylbenzene-1,3-diamine |
InChI |
InChI=1S/C13H22N2/c1-5-6-8(2)11-7-9(3)12(14)10(4)13(11)15/h7-8H,5-6,14-15H2,1-4H3 |
InChI Key |
HPRFHIODVYDJFL-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)C1=C(C(=C(C(=C1)C)N)C)N |
Origin of Product |
United States |
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